1-acetyl-4-iodo-1H-pyrazole

Übersicht

Beschreibung

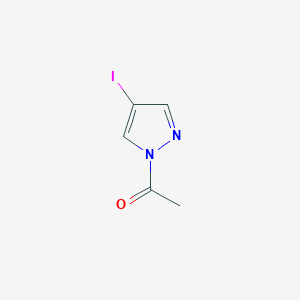

1-Acetyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an acetyl group at the first position and an iodine atom at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-diketones, followed by iodination. For instance, the reaction of 1-acetyl-3,5-dimethylpyrazole with iodine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Acetyl-4-iodo-1H-pyrazole and its derivatives have been extensively studied for their wide range of biological activities. The following table summarizes key biological activities associated with this compound:

Analgesic and Anti-inflammatory Properties

A study by Sahu et al. synthesized various pyrazole analogues, including this compound derivatives, which were evaluated for their analgesic activity against herpes simplex virus type-1 and hepatitis A virus. The findings indicated that specific compounds exhibited potent analgesic effects comparable to standard analgesics .

Antimicrobial Activity

Research conducted by Chovatia et al. focused on the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives, which were tested against several microbial strains. Results showed promising antimicrobial activity against E. coli and Bacillus subtilis, suggesting that these derivatives could serve as effective antimicrobial agents .

Antitubercular Activity

In a significant study on anti-tubercular properties, compounds derived from this compound were screened against the Mycobacterium tuberculosis strain H37Rv. The results indicated high inhibition rates, positioning these compounds as potential candidates for tuberculosis treatment .

Neuroprotective Effects

Ahsan et al. explored the neuroprotective capabilities of pyrazole derivatives including this compound in models of neuroprotection and anticonvulsant activity. The results demonstrated that certain derivatives provided significant neuroprotection, indicating their potential use in treating neurological disorders .

Wirkmechanismus

The mechanism of action of 1-acetyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in inflammatory processes or cancer cell proliferation by binding to their active sites and preventing substrate interaction .

Vergleich Mit ähnlichen Verbindungen

- 1-Acetyl-3-iodo-1H-pyrazole

- 1-Acetyl-5-iodo-1H-pyrazole

- 4-Iodo-1H-pyrazole

Comparison: 1-Acetyl-4-iodo-1H-pyrazole is unique due to the specific positioning of the iodine atom and the acetyl group, which influences its reactivity and biological activity.

Biologische Aktivität

1-acetyl-4-iodo-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound is characterized by its five-membered ring structure comprising three carbon atoms and two adjacent nitrogen atoms. The presence of the iodine atom and the acetyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Target Interactions

Research indicates that pyrazole derivatives, including this compound, interact with various enzymes and proteins. Notably, they have been shown to inhibit alcohol dehydrogenase enzymes (ADH 1A, 1B, and 1C), which are crucial for ethanol metabolism. The compound's mechanism involves binding to the active sites of these enzymes, leading to their inhibition.

Biochemical Pathways

The compound influences multiple biochemical pathways, including those involved in oxidative stress response and inflammation. It has been reported to modulate gene expression related to these pathways, thereby affecting cellular signaling processes .

Biological Activities

The biological activities of this compound are extensive:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains such as E. coli and Staphylococcus aureus. Studies have shown that modifications in the pyrazole structure can enhance antimicrobial efficacy .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties comparable to standard drugs like dexamethasone, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations .

- Antitumor Properties : Preliminary studies suggest that pyrazole derivatives may possess anticancer activity, although specific data on this compound remains limited .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Antimicrobial Study : A series of novel pyrazole compounds were synthesized and tested against E. coli and S. aureus. One derivative showed promising results with significant inhibition rates compared to standard antibiotics .

- Anti-inflammatory Research : A study evaluated various pyrazole derivatives for their ability to inhibit inflammatory markers in vitro. Compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

- Antitumor Activity : In another study, derivatives were tested for cytotoxic effects against cancer cell lines. Results indicated potential antitumor activity, warranting further investigation into their mechanisms .

The chemical reactivity of this compound allows for various transformations:

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Iodine can be replaced by nucleophiles | Substituted pyrazoles |

| Oxidation | Acetyl group can be oxidized to carboxylic acids | Carboxylic acids |

| Reduction | Acetyl group can be reduced to alcohols | Alcohols or alkanes |

Common reagents used include sodium azide for substitution reactions and potassium permanganate for oxidation processes .

Eigenschaften

IUPAC Name |

1-(4-iodopyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572049 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-52-2 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.